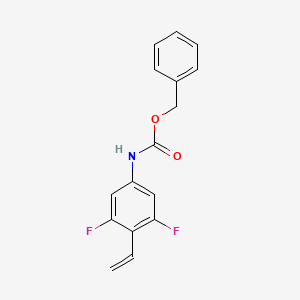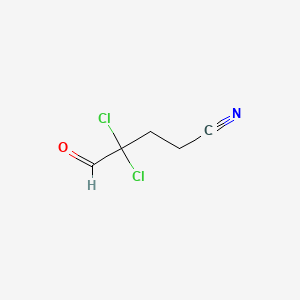![molecular formula C12H11N5S3 B15174894 3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide](/img/structure/B15174894.png)
3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide is a complex organic compound featuring a thiobenzamide core with additional thiocarbamoyl and imidazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of nickel catalysts, proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of sulfur atoms in the thiocarbamoyl groups.
Reduction: Reduction reactions can modify the imidazole ring or the thiocarbamoyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological targets makes it useful in biochemical assays and drug development.
Medicine: It has potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The thiocarbamoyl groups can form strong bonds with these targets, leading to inhibition or activation of specific pathways. For example, in cancer cells, the compound may induce apoptosis by disrupting mitochondrial function and increasing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar thiadiazole ring structure and exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties.
Thioamides: Compounds like thiobenzamide have similar structural features and are used in drug design and peptide synthesis.
Uniqueness
3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide is unique due to its combination of thiocarbamoyl and imidazolyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H11N5S3 |
|---|---|
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
2-(3-carbamothioylphenyl)-1H-imidazole-4,5-dicarbothioamide |
InChI |
InChI=1S/C12H11N5S3/c13-9(18)5-2-1-3-6(4-5)12-16-7(10(14)19)8(17-12)11(15)20/h1-4H,(H2,13,18)(H2,14,19)(H2,15,20)(H,16,17) |
Clé InChI |
QWURKDGDFZOTSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=S)N)C2=NC(=C(N2)C(=S)N)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



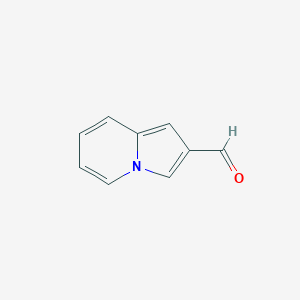
![2-{[Dodecyl(methyl)amino]methyl}phenol](/img/structure/B15174825.png)
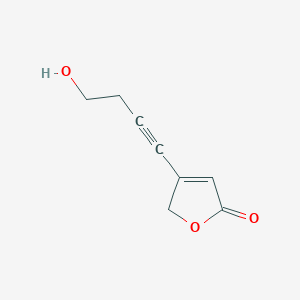
![1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)-](/img/structure/B15174834.png)

![Benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B15174840.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B15174846.png)
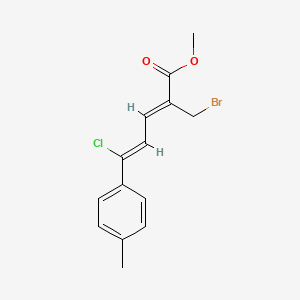

![4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide](/img/structure/B15174867.png)
![D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine](/img/structure/B15174868.png)
